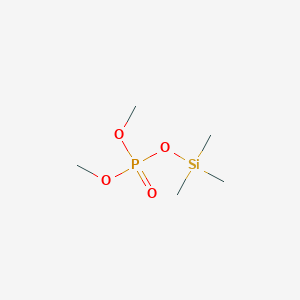

Dimethyl trimethylsilyl phosphate

Description

Dimethyl trimethylsilyl phosphate (C₅H₁₅O₄PSi) is an organophosphorus compound featuring two methyl groups and one trimethylsilyl (TMS) group attached to a phosphate backbone. This hybrid structure combines the hydrophobicity of the TMS group with the reactivity of phosphate esters, making it useful in synthetic chemistry and materials science. The TMS group acts as a protecting moiety in multi-step syntheses, enabling selective deprotection under mild conditions . Its applications span catalysis, battery additives, and intermediates for bioactive molecules .

Properties

CAS No. |

18135-13-2 |

|---|---|

Molecular Formula |

C5H15O4PSi |

Molecular Weight |

198.23 g/mol |

IUPAC Name |

dimethyl trimethylsilyl phosphate |

InChI |

InChI=1S/C5H15O4PSi/c1-7-10(6,8-2)9-11(3,4)5/h1-5H3 |

InChI Key |

ZMOPZMZXAZWHMI-UHFFFAOYSA-N |

Canonical SMILES |

COP(=O)(OC)O[Si](C)(C)C |

Origin of Product |

United States |

Preparation Methods

Dimethyl trimethylsilyl phosphate can be synthesized through the reaction of dimethyl phosphite and trimethylchlorosilane. The reaction is typically carried out at room temperature, and the process generates hydrogen chloride gas as a byproduct. The reaction mixture is then purified using appropriate solvents to isolate the desired product .

Chemical Reactions Analysis

Dimethyl trimethylsilyl phosphate undergoes various types of chemical reactions, including:

Oxidation and Reduction: It can participate in redox reactions, forming protective films on electrode surfaces in lithium-ion batteries.

Substitution: It can be used in the synthesis of phosphoamino acids and other phosphorous-containing compounds.

Common Reagents and Conditions: Typical reagents include trimethylchlorosilane and dimethyl phosphite, and reactions are often carried out at room temperature.

Major Products: The major products formed from these reactions include various phosphorous-containing intermediates and final products used in organic synthesis.

Scientific Research Applications

Dimethyl trimethylsilyl phosphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which dimethyl trimethylsilyl phosphate exerts its effects involves the formation of protective films on electrode surfaces through electrochemical redox reactions. These films enhance the stability of the electrode-electrolyte interface and reduce impedance, thereby improving the overall performance of lithium-ion batteries . Additionally, it can react with hydrogen fluoride (HF) to remove HF molecules from the electrolyte, further stabilizing the battery system .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key attributes of dimethyl trimethylsilyl phosphate with structurally related phosphate esters and silyl derivatives:

Stability and Practical Considerations

- Hydrolytic Stability : this compound is less stable than TMP or dimethyl phenyl phosphate due to the labile TMS group, which hydrolyzes in the presence of moisture .

- Thermal Stability : The TMS group decomposes at elevated temperatures (~150°C), whereas dimethyl phenyl phosphate remains stable up to 200°C .

- Chromatographic Utility: Silyl derivatives like this compound improve reverse-phase HPLC retention for polar phosphonates, unlike non-silylated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.